1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene
Brand Name: Vulcanchem
CAS No.: 2624417-71-4
VCID: VC11651810
InChI: InChI=1S/C13H9BrFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
SMILES: C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Br
Molecular Formula: C13H9BrFIO
Molecular Weight: 407.02 g/mol

1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene

CAS No.: 2624417-71-4

Cat. No.: VC11651810

Molecular Formula: C13H9BrFIO

Molecular Weight: 407.02 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene - 2624417-71-4

Specification

CAS No. 2624417-71-4
Molecular Formula C13H9BrFIO
Molecular Weight 407.02 g/mol
IUPAC Name 3-bromo-1-fluoro-2-iodo-4-phenylmethoxybenzene
Standard InChI InChI=1S/C13H9BrFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Standard InChI Key UAXFPNSMPSEFEV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Br
Canonical SMILES C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Br

Introduction

1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene is a complex organic compound that belongs to the class of halogenated benzene derivatives. It features a benzene ring substituted with a benzyloxy group, bromine, fluorine, and iodine atoms. This compound is of interest in various chemical syntheses due to its multiple functional groups, which can participate in a range of chemical reactions.

Synthesis and Applications

1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene can be synthesized through a series of reactions involving halogenation and etherification of benzene derivatives. Its applications are diverse, including:

  • Pharmaceutical Synthesis: It can serve as an intermediate in the synthesis of complex pharmaceutical compounds, leveraging its multiple reactive sites for cross-coupling reactions.

  • Material Science: The compound's halogenated structure makes it suitable for the development of new materials, such as liquid crystals or carbazole derivatives.

Chemical Reactions and Functional Groups

  • Halogen Substitution: The iodine and bromine atoms are suitable for metal-catalyzed cross-coupling reactions, while the fluorine atom can undergo nucleophilic aromatic substitution.

  • Benzyloxy Group: This group can be cleaved under specific conditions, allowing further functionalization of the benzene ring.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightApplications
1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzeneC13H9BrFIO407.02 g/molPharmaceutical synthesis, material science
4-Bromo-3-fluoroiodobenzeneC6H3BrFI300.90 g/molAPI synthesis, liquid crystals, carbazole derivatives
1-(Benzyloxy)-4-bromo-2-fluorobenzeneC13H10BrFO281.12 g/molPharmaceutical intermediates

Safety and Handling

Handling of 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene requires caution due to its potential toxicity and reactivity. It should be stored in a cool, dry place, away from light, and handled with appropriate protective equipment.

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